molecular formula C10H7ClO3 B3033508 4-Chloro-7-methoxy-2H-chromen-2-one CAS No. 103676-94-4

4-Chloro-7-methoxy-2H-chromen-2-one

Cat. No.: B3033508
CAS No.: 103676-94-4
M. Wt: 210.61 g/mol
InChI Key: HAQYGPNMDSAAOO-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxy-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are benzopyrone compounds that are widely found in nature, particularly in green plants, fungi, and bacteria. They have been extensively studied for their medicinal properties, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer activities .

Mechanism of Action

Target of Action

4-Chloro-7-methoxy-2H-chromen-2-one is a derivative of coumarin . Coumarins are known to have a wide range of biological activities, including anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral , and DNA gyrase inhibitors . .

Mode of Action

It’s known that some coumarin derivatives can induce apoptosis via interaction through tubulin at binding sites of the colchicine . They obstruct the polymerization of tubulin, leading to caspase-dependent apoptotic and G2/M cell-cycle arrest in cancer cell death .

Biochemical Pathways

Coumarins are known to affect various biochemical pathways, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulation of reactive oxygen species .

Pharmacokinetics

The compound has a molecular weight of 210.61 , which suggests it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Based on the known effects of coumarin derivatives, it can be speculated that this compound may have potential anti-cancer, anti-inflammatory, and anti-microbial effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Moreover, temperature and solvent conditions can affect the stability and reactivity of the compound .

Biochemical Analysis

Biochemical Properties

4-Chloro-7-methoxy-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of myeloperoxidase, an enzyme involved in the inflammatory response . Additionally, this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory and metabolic disorders.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their activity. For instance, it inhibits the activity of myeloperoxidase by binding to its heme group . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in inflammation and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression . These findings suggest that the compound’s effects are both time-dependent and dose-dependent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and antioxidant properties . At higher doses, it can cause toxic effects, including liver and kidney damage . These observations highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s involvement in these pathways underscores its potential impact on overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound influences its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can affect energy production and apoptosis . These localization patterns are essential for understanding the compound’s precise mechanisms of action.

Preparation Methods

The synthesis of 4-Chloro-7-methoxy-2H-chromen-2-one typically involves the Pechmann condensation reaction, which is a well-known method for preparing coumarin derivatives. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For this compound, the starting materials are 4-chlorophenol and ethyl acetoacetate, and the reaction is catalyzed by concentrated sulfuric acid . The reaction conditions include heating the mixture at elevated temperatures to facilitate the formation of the coumarin ring.

Chemical Reactions Analysis

4-Chloro-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-7-methoxy-2H-chromen-2-one has several scientific research applications:

Comparison with Similar Compounds

4-Chloro-7-methoxy-2H-chromen-2-one can be compared with other coumarin derivatives, such as:

    7-Hydroxy-4-methylcoumarin: Known for its fluorescent properties and used as a fluorescent probe in biochemical research.

    4-Methylumbelliferone: Exhibits anti-inflammatory and anticancer activities.

    Warfarin: A well-known anticoagulant used in clinical settings.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other coumarin derivatives.

Biological Activity

4-Chloro-7-methoxy-2H-chromen-2-one, a derivative of coumarin, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique chromene structure featuring a chlorine atom and a methoxy group, contributing to its reactivity and potential therapeutic applications.

Target of Action
The compound primarily interacts with various biological targets, including enzymes and proteins involved in crucial metabolic pathways. Notably, it can induce apoptosis by interacting with tubulin at colchicine binding sites, which is significant for its anti-cancer properties.

Biochemical Pathways
Research indicates that this compound influences several biochemical pathways:

  • Inhibition of Carbonic Anhydrase : This enzyme plays a critical role in pH regulation and ion transport.
  • Microtubule Polymerization Inhibition : The compound disrupts microtubule dynamics, which is vital for cell division.
  • Tumor Angiogenesis Regulation : It may inhibit the formation of new blood vessels in tumors, thereby limiting their growth.
  • Reactive Oxygen Species (ROS) Regulation : The compound can modulate oxidative stress within cells.

Biological Activities

The biological activity of this compound includes:

  • Anti-Cancer Activity : Studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects : It has been observed to reduce inflammation by modulating pro-inflammatory cytokines and inhibiting myeloperoxidase activity, which is involved in the inflammatory response.
  • Antimicrobial Properties : The compound demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Anti-Cancer Activity

A study investigating the cytotoxic effects of this compound on human cancer cell lines revealed:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating significant anti-cancer potential.

Anti-inflammatory Effects

In vitro studies demonstrated that the compound could significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages:

  • Experimental Setup : Macrophages were stimulated with LPS (lipopolysaccharide) and treated with varying concentrations of the compound.
  • Findings : A dose-dependent reduction in cytokine levels was observed, with maximal inhibition at 50 µM.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Molecular Weight : 210.61 g/mol
  • Solubility : Soluble in organic solvents; however, solubility in aqueous environments may be limited due to its hydrophobic nature.
  • Bioavailability : Preliminary studies suggest good oral bioavailability, making it a suitable candidate for oral drug formulation.

Synthesis Methods

The synthesis of this compound can be achieved through:

  • Pechmann Condensation Reaction : Involves the condensation of phenols with β-keto esters using an acid catalyst (e.g., concentrated sulfuric acid).
    • Starting Materials: 4-chlorophenol and ethyl acetoacetate.
    • Yield: Typically high, around 90% purity after recrystallization.

Properties

IUPAC Name

4-chloro-7-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c1-13-6-2-3-7-8(11)5-10(12)14-9(7)4-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQYGPNMDSAAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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